
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide is a chemical compound that features a cyano group, a cyclopropyl group, and a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide typically involves the reaction of 2-cyclopropyl-2-phenylacetic acid with a suitable cyanoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenylacetamides depending on the electrophile used.
科学研究应用
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The cyclopropyl and phenylacetamide moieties contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
N-(1-Cyanoethyl)-2-cyclopropylacetamide: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-(1-Cyanoethyl)-2-phenylacetamide: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
2-Cyclopropyl-2-phenylacetamide: Lacks the cyano group, altering its potential reactivity and applications.
Uniqueness
N-(1-Cyanoethyl)-2-cyclopropyl-2-phenylacetamide is unique due to the presence of all three functional groups (cyano, cyclopropyl, and phenylacetamide), which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(1-cyanoethyl)-2-cyclopropyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(9-15)16-14(17)13(12-7-8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIMFFSDXKTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C1CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)
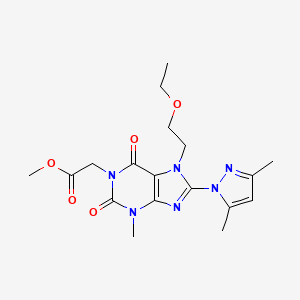
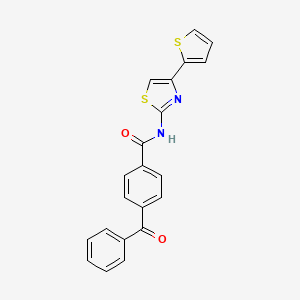
![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)
![(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate](/img/structure/B2717927.png)
![[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2717928.png)
![5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2717929.png)
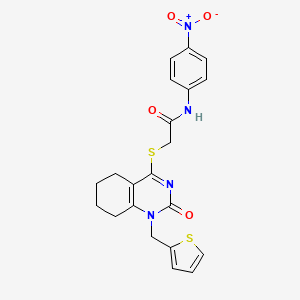

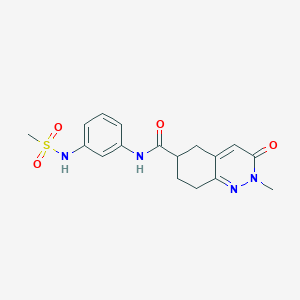
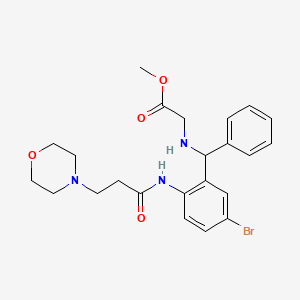
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B2717939.png)
